3-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and triazole rings. This could potentially be achieved through reactions involving hydrazines or azides. The dichlorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and triazole rings, as well as the dichlorophenyl group. These groups could potentially engage in various intermolecular interactions, including hydrogen bonding and π-π stacking .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could potentially participate in a variety of chemical reactions. The presence of the nitrogen atoms in the pyrazole and triazole rings could allow for reactions such as nucleophilic substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Synthesis Techniques and Characterization:
- Studies have demonstrated methods for synthesizing derivatives of this compound. For instance, a research conducted by Idrees, Kola, and Siddiqui (2019) detailed a facile synthesis technique for triazolothiadiazoles, which are structurally similar to the mentioned compound (Idrees, Kola, & Siddiqui, 2019).
- Another study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the structural characterization of isostructural thiazoles, providing insights into the molecular structure of related compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activities:
- Research has explored the antimicrobial potential of this compound and its derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some with moderate to good activities (Bektaş et al., 2007).
- A study by Al‐Azmi and Mahmoud (2020) also synthesized novel triazole derivatives and evaluated them as antimicrobial agents, showing promising results (Al‐Azmi & Mahmoud, 2020).
Pharmacological Applications:
- Karrouchi et al. (2016) synthesized Schiff bases of triazole derivatives containing a pyrazole moiety and assessed their analgesic and antioxidant activities, indicating significant properties in this regard (Karrouchi et al., 2016).
- Another study by Hassan (2013) focused on synthesizing pyrazoline and pyrazole derivatives, exploring their antibacterial and antifungal activities, with some compounds showing promising results (Hassan, 2013).
Structural Studies:
- Structural elucidation was the focus of a study by Naveen et al. (2018), which synthesized a novel pyrazole derivative and performed Hirshfeld surface analysis to understand intermolecular interactions in the solid state of the crystal (Naveen et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential biological activity. Given the known activities of other pyrazole and triazole compounds, it could be of interest in fields such as medicinal chemistry .
properties
IUPAC Name |
3-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-5-methyl-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N6/c1-7-17-18-12(19(7)15)20-11(4-5-16-20)9-3-2-8(13)6-10(9)14/h2-6H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIBKZNAWIQASW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)N2C(=CC=N2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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